molecular formula C16H23N B1471196 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine CAS No. 1443118-08-8

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine

Cat. No. B1471196
M. Wt: 229.36 g/mol
InChI Key: SPPXJHQQQIHSGX-UHFFFAOYSA-N
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Description

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C16H23N . It has a molecular weight of 229.36 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 1-position with a benzyl group and at the 4-position with a tert-butyl group .


Physical And Chemical Properties Analysis

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine has a predicted boiling point of 310.1±11.0 °C and a predicted density of 0.982±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.13±0.40 .

Scientific Research Applications

  • Pharmacology

    • THPs have sparked notable interest as an auspicious heterocyclic moiety . Its presence has been identified in both natural products and synthetic pharmaceutical agents .
    • Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
    • Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
  • Chemistry

    • Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
    • This compound is a reagent used for Suzuki-Miyaura cross-coupling using palladium phosphine catalyst .

Sure, here are some additional applications of Tetrahydropyridines (THPs), which include “1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine” as one of its structural isomers :

  • Neuroscience

    • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a pyridine derivative and a dopaminergic neurotoxin, used in neuroscience research .
    • MPTP can metabolize into 1-methyl-4-phenylpyridinium (MPP+), which causes oxidative stress in the body . Therefore, MPP+ is often considered the active metabolite of MPTP .
  • Chemical Synthesis

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
    • This compound is a reagent used for Suzuki-Miyaura cross-coupling using palladium phosphine catalyst .
  • Biochemistry

    • BTTES is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .

Sure, here are some additional applications of Tetrahydropyridines (THPs), which include “1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine” as one of its structural isomers :

  • Drug Discovery and Design
    • THPs have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
    • The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name

1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPXJHQQQIHSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Peng, T Li, D Tian, H Yang, G Xu… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A series of unsaturated carbonyls, quinones, and pyridinium salts have been effectively reduced to the corresponding saturated carbonyls, dihydroxybenzenes, and hydropyridines in …
Number of citations: 9 pubs.rsc.org

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